2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide is a complex organic compound featuring an imidazole ring, a phenoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the acetyl and hydroxy groups. The ethoxyphenoxy and fluorophenyl groups are then attached through etherification and amide formation reactions, respectively. Common reagents used in these reactions include ethyl iodide, sodium hydride, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The acetyl and hydroxy groups contribute to hydrogen bonding interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethoxyphenoxy and a fluorophenyl group distinguishes it from other imidazole-containing compounds.
Properties
Molecular Formula |
C22H22FN3O5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[4-(5-acetyl-1-hydroxy-4-methylimidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H22FN3O5/c1-4-30-19-11-15(22-24-13(2)21(14(3)27)26(22)29)5-10-18(19)31-12-20(28)25-17-8-6-16(23)7-9-17/h5-11,29H,4,12H2,1-3H3,(H,25,28) |
InChI Key |
RWOYAUNBGJCPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC(=C(N2O)C(=O)C)C)OCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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